molecular formula C9H12N2O3 B3181567 3-Nitro-4-(propylamino)phenol CAS No. 92952-82-4

3-Nitro-4-(propylamino)phenol

Cat. No.: B3181567
CAS No.: 92952-82-4
M. Wt: 196.20 g/mol
InChI Key: ATHQLRRWTLURNE-UHFFFAOYSA-N
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Description

Significance of Nitro-Substituted Phenols and Propylamino-Substituted Phenols in Contemporary Organic Chemistry Research.

Nitro-substituted phenols are a significant class of compounds in organic chemistry, primarily due to the strong electron-withdrawing nature of the nitro group (-NO2). wikipedia.org This property profoundly influences the chemical characteristics of the phenol (B47542) ring, enhancing its acidity and modifying its reactivity in various chemical transformations. libretexts.orgsips.org.in The presence of a nitro group can retard electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution, a feature that is extensively exploited in synthetic strategies. wikipedia.org Historically, aromatic nitro compounds have been crucial precursors for dyes and explosives, and their importance continues in modern organic synthesis for creating complex target molecules. scispace.com

Propylamino-substituted phenols, on the other hand, introduce an electron-donating group to the aromatic ring. This substitution can influence the molecule's properties in different ways, including its basicity and nucleophilicity. The propylamino group can also participate in hydrogen bonding, affecting solubility and intermolecular interactions. In research, these compounds are explored for their potential applications in various fields, including the development of new pharmaceutical agents. ontosight.ai The interaction between aromatic amines and phenols has been a subject of study, particularly in the context of their roles as inhibitors in oxidation reactions. dtic.mil

Overview of Aromatic Amine and Phenol Derivatives in Academic Inquiry and Their Structural Diversity.

Aromatic amines and phenol derivatives represent a vast and structurally diverse group of compounds that are central to numerous areas of scientific inquiry. nih.govchemsynthesis.com Aromatic amines, which include compounds from simple anilines to complex polycyclic structures, are recognized for their wide-ranging applications, from the synthesis of polymers and dyes to their role as building blocks in medicinal chemistry. researchgate.net However, their metabolism and potential biological activities are also areas of intense investigation. nih.gov

Phenol derivatives are equally diverse, with substitutions on the aromatic ring leading to a wide array of physical and chemical properties. chemsynthesis.com These compounds are found in nature and are also synthesized for various industrial purposes. chemsynthesis.com The study of substituted phenols is critical for understanding reaction mechanisms, such as their ozonation, which is relevant to environmental chemistry. acs.org The structural variations within these two classes of compounds allow for the fine-tuning of their electronic and steric properties, making them highly valuable in the design of new materials and functional molecules. acs.org

Structural Context of 3-Nitro-4-(propylamino)phenol within Related Chemical Classes and Its Relevance for Scientific Investigation.

This compound (C₉H₁₂N₂O₃) incorporates key functional groups from both nitro-substituted phenols and aromatic amines. Its structure features a phenol ring with a nitro group (-NO2) and a propylamino group (-NHCH₂CH₂CH₃) attached. The nitro group, being strongly electron-withdrawing, and the hydroxyl and propylamino groups, which can engage in hydrogen bonding, collectively determine its physicochemical properties and reactivity.

This specific arrangement of functional groups makes this compound a molecule of significant interest for scientific investigation. It serves as a valuable building block in organic synthesis, allowing for the creation of more complex molecules with diverse functionalities. The presence of both nitro and amino groups offers opportunities for further chemical modifications. For instance, the nitro group can be reduced to an amino group, and the phenol group can be oxidized. This versatility makes it a candidate for applications in various areas, including the synthesis of heterocyclic compounds like benzimidazoles. While its primary documented use is as a chemical intermediate, its structural motifs suggest potential for exploration in other scientific domains. epa.gov

Chemical Properties and Synthesis

The synthesis of this compound typically involves the nitration of 4-(propylamino)phenol (B2758130). This reaction is generally carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions to ensure the selective addition of the nitro group to the desired position on the aromatic ring.

Below is a table summarizing some of the key chemical properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 92952-82-4
Molecular Formula C₉H₁₂N₂O₃
Molecular Weight 196.21 g/mol
Appearance Not specified in provided results
Solubility Likely soluble in polar solvents due to hydroxyl and amino groups

Research and Applications

The primary application of this compound lies in its role as a chemical intermediate. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic character on the aromatic ring enhanced by the nitro group, makes it a versatile starting material for the synthesis of a variety of organic compounds.

One notable application is in the synthesis of dyes. The chromophoric properties endowed by the nitro group and the auxochromic effect of the amino and hydroxyl groups are characteristic features of many dye molecules. While specific dyes synthesized from this compound are not detailed in the provided search results, its structural similarity to other known dye precursors, such as various amino nitrophenols, suggests its utility in this field. psu.edu For example, a predicted functional use for this compound is as a hair dye component. epa.gov

Furthermore, the molecule's structure is conducive to the synthesis of heterocyclic compounds. The presence of adjacent amino and nitro groups on an aromatic ring is a common precursor motif for the formation of benzimidazoles, a class of compounds with significant pharmacological activities.

The table below summarizes the research findings and potential applications of this compound.

Research AreaFindings and Applications
Organic Synthesis Serves as a key intermediate and building block for more complex molecules.
Dye Chemistry Predicted to have applications as a colorant and hair dye. epa.gov
Heterocyclic Chemistry Potential precursor for the synthesis of benzimidazoles and other heterocyclic systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4-(propylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-5-10-8-4-3-7(12)6-9(8)11(13)14/h3-4,6,10,12H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHQLRRWTLURNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C=C(C=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656340
Record name 3-Nitro-4-(propylamino)phenol
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Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92952-82-4
Record name Phenol, 3-nitro-4-(propylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92952-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-(propylamino)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Transformations of 3 Nitro 4 Propylamino Phenol

Established Synthetic Pathways for Substituted Aminophenols and Related Aromatic Systems

The synthesis of substituted aminophenols often involves multi-step sequences that introduce functional groups in a specific order to exploit their directing effects in electrophilic aromatic substitution. For a molecule like 3-Nitro-4-(propylamino)phenol, the synthetic design must account for the ortho, para-directing hydroxyl and amino groups and the meta-directing nitro group. A common strategy involves starting with a simpler, commercially available precursor like p-aminophenol, functionalizing it, and then building the desired structure.

Reductive amination is a highly versatile and widely used method for forming carbon-nitrogen bonds, providing a direct route to secondary and tertiary amines from carbonyl compounds. jocpr.comjocpr.com This process involves the reaction of an aldehyde or ketone with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgacsgcipr.orgyoutube.com This approach is often preferred over direct alkylation with alkyl halides as it can prevent the common problem of overalkylation. acsgcipr.orgharvard.edu

For the synthesis of this compound, a plausible reductive amination pathway would involve the reaction of 4-amino-3-nitrophenol with propanal. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to the final secondary amine product.

The efficiency and yield of reductive amination are highly dependent on reaction conditions. Careful optimization is crucial to maximize the formation of the desired product while minimizing side reactions, such as the reduction of the starting carbonyl compound.

pH Control: The formation of the imine intermediate is typically acid-catalyzed but is reversible and sensitive to pH. The reaction is generally carried out in weakly acidic conditions (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile through excessive protonation. wikipedia.orgharvard.edu

Reducing Agent: The choice of reducing agent is critical. Mild reducing agents that selectively reduce the protonated imine in the presence of the carbonyl group are preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose due to their selectivity and tolerance of mildly acidic conditions. harvard.edumasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often in a stepwise procedure where the imine is formed first before the reductant is added. organic-chemistry.org

Temperature Regulation: Most reductive aminations are carried out at or below room temperature to control the reaction rate and prevent side reactions. For aryl-substituted ketones and aldehydes, reaction temperatures may range from 50°C to 80°C depending on the substrate's reactivity. researchgate.net

Table 1: Typical Parameters for Reductive Amination Optimization

Parameter Typical Range/Condition Rationale Citation(s)
pH 4 - 7 Balances catalysis of imine formation with amine nucleophilicity. wikipedia.orgharvard.edu
Reducing Agent NaBH(OAc)₃, NaBH₃CN Selectively reduces iminium ions over carbonyls. harvard.edumasterorganicchemistry.com
Solvent Dichloromethane (DCM), Methanol (MeOH), THF Solubilizes reactants and is compatible with the reducing agent. sigmaaldrich.com

| Temperature | 0°C to 80°C | Controls reaction rate and minimizes side product formation. | researchgate.net |

After the reaction is complete, a systematic work-up and purification procedure is necessary to isolate the target compound. Unreacted starting materials and reaction byproducts must be removed.

Quenching: The reaction is typically quenched by adding water or a basic solution to decompose any remaining reducing agent and neutralize the acid catalyst.

Extraction: The product is then extracted into an organic solvent.

Purification: Purification can be achieved through various methods. Polymer-supported scavenging agents, such as polymer-supported benzaldehyde, can be used to remove excess primary amine. sigmaaldrich.com If the product is basic, an acidic wash can be employed. Final purification is often accomplished through column chromatography on silica gel or crystallization to yield the pure product.

Grignard reagents are powerful nucleophiles used extensively in organic synthesis to form carbon-carbon and carbon-heteroatom bonds. wikipedia.org They can be employed to synthesize phenolic intermediates from aryl halides. stackexchange.com A hypothetical route to a precursor for this compound could involve the formation of a Grignard reagent from a suitably substituted and protected bromo-nitroaniline.

The general sequence involves:

Protection of the amine functionality on a starting material like 4-bromo-2-nitroaniline to prevent it from reacting with the Grignard reagent.

Reaction of the aryl bromide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF) to form the corresponding Grignard reagent (ArMgBr). wikipedia.orgcnrs.fr

The Grignard reagent is then reacted with an electrophilic oxygen source. A common method involves reaction with a trialkyl borate, such as trimethyl borate B(OMe)₃, followed by oxidative workup with hydrogen peroxide and a base to yield the phenol (B47542). stackexchange.com

Finally, deprotection of the amine and subsequent N-alkylation would lead to the target molecule.

Direct N-alkylation of an aminophenol precursor is a straightforward approach to introducing the propyl group. This method typically involves reacting an amine with an alkyl halide or sulfonate. rsc.org For the synthesis of this compound, the starting material would be 4-amino-3-nitrophenol, which can be synthesized by the nitration of p-acetylaminophenol followed by hydrolysis. google.com This precursor would then be reacted with a propylating agent like 1-bromopropane or propyl tosylate in the presence of a base to neutralize the acid byproduct.

A significant challenge in the direct alkylation of primary amines is the potential for overalkylation, where the initially formed secondary amine reacts further to produce a tertiary amine. acsgcipr.org To favor mono-alkylation, reaction conditions can be controlled by using a large excess of the primary amine or by carefully controlling the stoichiometry of the reagents. rsc.org

The concept of directing alkylation to the meta position of a simple phenol is challenging because the hydroxyl group is a strong ortho, para-director for electrophilic aromatic substitution. google.comyoutube.com Direct Friedel-Crafts alkylation of phenol predominantly yields ortho- and para-substituted products. researchgate.net

However, in the context of synthesizing this compound, the substitution pattern is not established by a meta-alkylation of phenol. Instead, the regiochemistry is determined by the directing effects of the functional groups present on the starting material. The synthesis typically begins with a precursor where the relative positions of the hydroxyl and amino groups are already fixed (e.g., p-aminophenol). The subsequent nitration step is directed by these groups. The powerful activating and ortho, para-directing effect of the hydroxyl and protected amino group directs the incoming nitro group to a position ortho to the hydroxyl/amido group, thus establishing the required 1,2,4-substitution pattern. google.com Therefore, control of regioselectivity is achieved by a planned sequence of reactions rather than by attempting a direct and difficult meta-alkylation.

Direct Alkylation of Resorcinol and Phenolic Substrates with Amines.

Solvent-Free Systems for Alkylation Reactions

The synthesis of the 4-(propylamino)phenol (B2758130) backbone, a key precursor to the target molecule, can be approached through N-alkylation of 4-aminophenol (B1666318). Traditional alkylation reactions often rely on organic solvents, which can introduce environmental and safety concerns. Modern synthetic chemistry has increasingly focused on solvent-free systems, also known as solid-state or dry media reactions, to improve efficiency and environmental performance.

One prominent solvent-free method involves phase-transfer catalysis (PTC). In this approach, a phase-transfer catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. For the alkylation of aminophenols, this can be performed by mixing the aminophenol with an alkylating agent (e.g., 1-bromopropane) and a solid base like potassium carbonate in the presence of a catalyst, often a quaternary ammonium salt. The reaction can be promoted by microwave irradiation or conventional heating. This method offers high yields and selectivity for N-alkylation under mild conditions without the need for a solvent tandfonline.com.

Another approach is the direct reaction of the aminophenol and the alkylating agent on a solid support, such as alumina or silica gel, which can act as both a support and a catalyst. These solvent-free methods are advantageous due to their reduced environmental impact, simplified work-up procedures, and often-enhanced reaction rates and selectivity. umich.eduresearchgate.net

Table 1: Overview of Solvent-Free Alkylation Conditions for Aminophenols
MethodTypical ReagentsConditionsAdvantages
Phase-Transfer Catalysis (PTC)4-Aminophenol, Propyl Halide, K₂CO₃, Quaternary Ammonium SaltHeating (conventional or microwave)High yields, mild conditions, good selectivity tandfonline.com
Solid-Support Synthesis4-Aminophenol, Propyl Halide, Alumina/Silica GelMixing/grinding at room or elevated temperatureSimple procedure, easy product isolation, eco-friendly

Zeolite-Catalyzed Synthetic Routes for Aromatic Amines

Zeolites are crystalline aluminosilicates with a highly regular pore structure, making them valuable as shape-selective catalysts. google.comchemistryworld.com Their acidic properties have been harnessed for various organic transformations, including the synthesis of aromatic amines. taylorfrancis.com Zeolite catalysts offer a recyclable and environmentally benign alternative to traditional acid catalysts.

In the context of synthesizing the 4-(propylamino)phenol precursor, zeolites can catalyze the direct N-alkylation of 4-aminophenol with propanol or a propyl halide. The reaction typically occurs in the vapor or liquid phase at elevated temperatures. The acidic sites within the zeolite pores activate the alkylating agent, facilitating its reaction with the amino group of the aminophenol. lehigh.edu

The shape-selectivity of zeolites can be advantageous in controlling the degree of alkylation, potentially favoring the formation of the desired mono-N-alkylated product over di-alkylation. taylorfrancis.com The choice of zeolite type, such as H-Y, H-mordenite, or H-erionite, is critical, as the pore size and acidity can significantly influence catalyst activity and product distribution. lehigh.edu

Table 2: Zeolite Catalysts in Aromatic Amine Synthesis
Zeolite TypeKey CharacteristicsPotential Application
H-YLarge pores, strong Brønsted acid sitesAlkylation of aminophenols with alcohols lehigh.edu
H-MordeniteMedium pores, high acid strengthShape-selective amination reactions lehigh.edu
H-ErioniteSmall pores, high activitySelective synthesis of primary and secondary amines taylorfrancis.comlehigh.edu

Nitrosation and Nitration Methodologies for Aromatic Systems

The introduction of the nitro group at the 3-position of the 4-(propylamino)phenol ring is a critical step that defines the final structure. This can be achieved either indirectly through a nitroso intermediate or directly via electrophilic nitration.

Nitrosation Reactions for Nitrosophenol Precursors

Nitrosation involves the introduction of a nitroso (-N=O) group onto the aromatic ring. This is followed by an oxidation step to convert the nitroso group to the final nitro group. This two-step process can sometimes offer better control and milder conditions compared to direct nitration of highly activated rings.

The C-nitrosation of phenols is an electrophilic aromatic substitution reaction where the active electrophile is typically the nitrosonium ion (NO⁺). researchgate.net This ion is generated in situ from nitrous acid (HNO₂), which itself is formed by treating sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid. youtube.com

The reaction is characteristically performed under specific conditions to ensure stability and selectivity:

Acidic Medium : A strong acid is required to generate the nitrous acid and subsequently the nitrosonium ion electrophile. youtube.com

Ice-Cold Conditions : The reaction is conducted at low temperatures (typically 0-5 °C) because nitrous acid and the nitrosonium ion are unstable at higher temperatures. youtube.com

In the case of 4-(propylamino)phenol, the powerful activating effects of the hydroxyl and propylamino groups direct the incoming nitrosonium ion to the ortho positions (positions 3 and 5). This results in the formation of the intermediate, 3-Nitroso-4-(propylamino)phenol.

Table 3: Typical Conditions for Phenol Nitrosation
ParameterCondition/ReagentPurpose
Nitrosating AgentSodium Nitrite (NaNO₂) + Strong Acid (e.g., HCl)In situ generation of nitrous acid (HNO₂) youtube.com
Temperature0–5 °C (Ice Bath)To stabilize nitrous acid and prevent side reactions youtube.com
SolventWater, Aqueous Ethanol (B145695)To dissolve reactants
Productp-Nitrosophenol (from phenol)Formation of the nitroso intermediate youtube.com

Electrophilic Aromatic Nitration of Phenols and Phenolic Derivatives

Direct nitration is a more straightforward approach to introduce the nitro group. This reaction involves treating the aromatic substrate with a nitrating agent, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comyoutube.com

The key to successfully synthesizing this compound via direct nitration lies in understanding and controlling the regiochemistry of the reaction. The outcome is dictated by the directing effects of the substituents already present on the aromatic ring. youtube.com

The 4-(propylamino)phenol precursor contains two powerful activating groups:

Hydroxyl (-OH) group : A strongly activating, ortho, para-director. byjus.com

Propylamino (-NHR) group : An even more strongly activating, ortho, para-director.

Both groups donate electron density to the benzene (B151609) ring through resonance, stabilizing the positively charged arenium ion intermediate that forms during electrophilic attack. youtube.combyjus.com This stabilization is most effective when the attack occurs at the ortho and para positions relative to the substituent.

In 4-(propylamino)phenol, the para positions for both groups are occupied. Therefore, both the -OH group and the -NHR group direct the incoming electrophile (NO₂⁺) to positions 3 and 5. This strong, concerted directing effect leads to a high regioselectivity for nitration at these positions.

However, the high reactivity of the substrate presents a challenge. Phenols and anilines are highly susceptible to oxidation by nitric acid, which can lead to the formation of tarry by-products and reduce yields. libretexts.org To mitigate this, nitration is often carried out using dilute nitric acid at low temperatures. byjus.comyoutube.com The use of alternative nitrating agents, such as metal nitrates in the presence of an acid catalyst, can also provide better control and higher yields of the desired mononitrated product. dergipark.org.trresearchgate.netresearchgate.net

Table 4: Directing Effects in the Nitration of 4-(Propylamino)phenol
SubstituentPositionType of DirectorActivating/DeactivatingDirected Positions for Nitration
-OH1Ortho, ParaStrongly Activating3, 5
-NHCH₂CH₂CH₃4Ortho, ParaStrongly Activating3, 5
Strategies for Mitigating By-product Formation in Nitration Processes

A primary strategy to mitigate the formation of these oxidative and condensation by-products is the careful selection of the reaction medium. Employing a biphasic system, where the phenol derivative is dissolved in an apolar aprotic organic solvent that is immiscible with the aqueous nitric acid solution, has been shown to be effective. rsc.org This approach serves to sequester the organic substrate from the highly oxidizing aqueous environment, thereby minimizing the formation of colored impurities. Suitable solvents for this purpose should be stable to nitric acid under the reaction conditions and can include aliphatic hydrocarbons. rsc.org

Additionally, controlling the reaction temperature is a critical parameter in suppressing by-product formation. Nitration reactions are typically exothermic, and excessive heat can accelerate oxidative side reactions. beilstein-journals.org Therefore, maintaining a controlled, often low, temperature throughout the reaction is essential for achieving high selectivity. The choice of nitrating agent and its concentration also plays a significant role. While stronger nitrating agents or higher concentrations may increase the reaction rate, they can also lead to a higher incidence of by-product formation. researchgate.net

Influence of Nitrating Agent Concentration on Product Distribution

The strength of the nitric acid, and the quantity of sulfuric acid if used as a co-reagent, are tailored to the substrate's reactivity and the desired level of nitration. jsynthchem.com For highly activated rings, such as phenols, dilute nitric acid may be sufficient to achieve mononitration, while more deactivated substrates may require more concentrated nitrating agents. orgsyn.org The relationship between nitrating agent concentration and product yield is a key parameter to optimize for any specific nitration process to maximize the formation of the desired isomer and minimize the production of unwanted by-products. researchgate.netstackexchange.com

Table 1: Illustrative Effect of Nitric Acid Concentration on Nitration Conversion

Substrate Nitric Acid Concentration Co-reagent Temperature (°C) Conversion (%)
Fused Pyrimidine Derivative <70% None Room Temp Forms nitrate salts
Fused Pyrimidine Derivative Concentrated None Room Temp Forms nitramide derivative
m-Xylene Varied Aqueous None Room Temp Conversion increases with concentration
Aniline Derivative 3 mol equivalents None 60 100

This table provides illustrative data based on general findings in the literature and specific examples for related compounds to demonstrate the principle of concentration effects. researchgate.netjsynthchem.comstackexchange.com

Multi-Step Synthesis and Purification Techniques for Complex Aromatic Compounds

Reductive Approaches Involving Benzyl-Protected Resorcinol Derivatives

The synthesis of complex substituted aminophenols can be approached through multi-step sequences that employ protecting groups to ensure regioselectivity. Benzyl ethers are particularly useful as protecting groups for phenolic hydroxyl groups due to their stability under a range of reaction conditions and their susceptibility to cleavage under specific, mild conditions, typically through hydrogenolysis. echemi.com

In a hypothetical reductive approach to a compound like this compound starting from a resorcinol derivative, one of the hydroxyl groups of resorcinol could be selectively protected as a benzyl ether. The remaining free hydroxyl group could then be alkylated or otherwise modified. Subsequent nitration would be directed by the existing substituents. The final steps would involve the introduction of the propylamino group, potentially via nucleophilic aromatic substitution, and the deprotection of the benzyl ether to reveal the free phenol. While direct literature for this specific transformation to this compound is not available, the principles of using benzyl protecting groups in the synthesis of complex phenols are well-established. echemi.com

Selective Reduction of Nitro Groups to Amino Groups in Related Structures (e.g., 4-amino-3-nitrophenol)

The selective reduction of a nitro group to an amino group in the presence of other functional groups is a common and crucial transformation in the synthesis of many organic compounds, including dyes and pharmaceuticals. google.com In molecules containing multiple nitro groups, it is often possible to selectively reduce one group over another. For instance, in the preparation of 2-amino-4-nitrophenol from 2,4-dinitrophenol, sodium sulfide is a commonly used reagent that can achieve the selective reduction of one nitro group. chemicalbook.com The choice of reducing agent and reaction conditions is paramount to achieving the desired selectivity. researchgate.net

In dinitro- and trinitro-phenols and their ethers, a nitro group ortho to a hydroxyl or alkoxy group is often preferentially reduced. organic-chemistry.org This regioselectivity is a valuable tool in synthetic design. For the synthesis of 4-amino-3-nitrophenol, a multi-step process starting from p-aminophenol involves acetylation, nitration, and subsequent hydrolysis. orgsyn.org The reduction of a related compound, 4-nitrophenol (B140041), to 4-aminophenol is a well-studied reaction, often used as a model system to evaluate the catalytic activity of various nanoparticles. pom.go.idgoogle.com

Common reagents and methods for the selective reduction of aromatic nitro groups include:

Sodium Sulfide (Na₂S): Often used for the partial reduction of dinitro compounds. chemicalbook.com

Tin(II) Chloride (SnCl₂): A mild reducing agent that can be used in the presence of other reducible groups. researchgate.net

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source. Careful control of conditions is needed to avoid reduction of other functional groups. google.com

Table 2: Reagents for Selective Nitro Group Reduction

Reagent Substrate Example Selectivity Notes
Sodium Sulfide (Na₂S) 2,4-Dinitrophenol Selectively reduces one nitro group. chemicalbook.com
Tin(II) Chloride (SnCl₂) Substituted Dinitro-benzenes Mild conditions, tolerates other functional groups. researchgate.net
Catalytic Hydrogenation (e.g., Pd/C, H₂) General Aromatic Nitro Compounds Conditions must be controlled to prevent over-reduction. google.com
Sodium Borohydride (NaBH₄) / Ni(PPh₃)₄ Nitroaromatic Compounds Can reduce nitro groups in the presence of other functionalities. google.com

Post-Synthesis Purification Strategies for High Purity Isolation

The isolation of high-purity aromatic compounds from reaction mixtures often requires a combination of purification techniques. The choice of method depends on the physical properties of the target compound and the nature of the impurities.

Vacuum Distillation: This technique is particularly suitable for the purification of compounds that have high boiling points or are thermally sensitive. guidechem.comnih.gov By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and minimizing the risk of decomposition. guidechem.comcosmeticsinfo.org For substituted phenols and anilines, which can have high boiling points, vacuum distillation is a common and effective method of purification. researchgate.neteuropa.eu

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing the solution to cool, leading to the formation of pure crystals of the desired compound. The choice of solvent is critical for successful crystallization. For phenolic compounds, recrystallization from acidic solutions or aqueous mixtures is often employed. researchgate.net

Column Chromatography: This is a versatile separation technique that can be used for the purification of a wide range of organic compounds. The separation is based on the differential adsorption of the components of a mixture onto a solid stationary phase as a liquid mobile phase is passed through it. For nitro-containing aromatic compounds, silica gel is a common stationary phase, and mixtures of non-polar and polar solvents are used as the mobile phase.

Derivatization Strategies for Functional Enhancement and Application-Specific Modifications

The functional properties of this compound and related aminophenols can be enhanced or tailored for specific applications through various derivatization strategies. A significant area of application for these compounds is in the formulation of hair dyes. For instance, the closely related compound 4-hydroxypropylamino-3-nitrophenol is used as a direct hair dye.

Derivatization of the amino or phenol groups can be used to modify the color, solubility, and binding properties of the dye molecule. For example, modification of the N-alkyl group can influence the shade and intensity of the color. The synthesis of a range of m-aminophenol derivatives with different N-alkyl or N-hydroxyalkyl groups has been explored to develop hair dyes with improved properties such as light and rubbing fastness.

Furthermore, the amino and phenol groups provide reactive handles for the introduction of other functional moieties. In the broader context of aminophenols, these groups can be used to synthesize a variety of derivatives with applications in pharmaceuticals and as chemical intermediates. jsynthchem.com The derivatization of the benzoic acid core of related structures has been used to produce medicinally important heterocycles. In the context of this compound, derivatization could involve:

Alkylation or Acylation of the Phenolic Hydroxyl Group: To modify solubility and reactivity.

Modification of the Propylamino Group: To alter the electronic properties of the molecule and thus its color and reactivity.

Further Substitution on the Aromatic Ring: To introduce additional functional groups that can enhance performance in a specific application.

These derivatization strategies allow for the fine-tuning of the molecule's properties to meet the demands of various applications, from high-performance dyes to specialized chemical intermediates.

Acylation Reactions for Phenolic Hydroxyl Groups

The phenolic hydroxyl group of this compound is a primary site for acylation reactions. This transformation is valuable for protecting the hydroxyl group during subsequent reactions or for introducing specific acyl functionalities to modify the compound's properties.

A general approach to the acylation of phenols involves the use of acylating agents such as acyl chlorides or anhydrides in the presence of a base. For instance, the acylation of 4-nitrophenol can be achieved using a 4-substituted benzoyl chloride. In a typical procedure, 4-nitrophenol is dissolved in a suitable solvent like methylene (B1212753) chloride, and the benzoyl chloride is added. The reaction proceeds to yield the corresponding 4-nitrophenyl benzoyl ester.

Reactant 1Reactant 2ProductReaction Type
This compoundAcyl Chloride/Anhydride (B1165640)O-acylated derivativeAcylation
4-Nitrophenol4-substituted benzoyl chloride4-nitrophenyl benzoyl esterAcylation

This table illustrates potential acylation reactions based on general chemical principles.

It is important to note that in the synthesis of the parent compound, 4-amino-3-nitrophenol, an acetylation step is employed using acetic anhydride to protect the amino group of p-aminophenol before the nitration step google.com. This highlights the feasibility of acylation reactions within this class of molecules.

Sulfonamide Derivatization for Specific Research Applications

The amino group of this compound provides a handle for the synthesis of sulfonamide derivatives. Sulfonamides are an important class of compounds in medicinal chemistry and can be synthesized by reacting an amine with a sulfonyl chloride.

A relevant synthetic route is the preparation of 2-aminophenol-4-sulfonamide from o-nitrochlorobenzene. This multi-step synthesis involves chlorosulfonation, amination, and hydrolysis to yield 2-nitrophenol-4-sulfonamide, which is then reduced to the final product. Another innovative approach involves the reductive coupling of nitro-heteroarenes with aryl sulfinates using sodium bisulfite to form sulfonamides. This method suggests that a nitro group can be a precursor to a sulfonamide linkage under specific reductive conditions.

Applying these strategies to this compound, one could envision reacting the amino group with a suitable sulfonyl chloride to form the corresponding sulfonamide. The choice of the sulfonyl chloride would determine the nature of the R group attached to the sulfur atom, allowing for the introduction of a wide variety of functionalities.

Starting MaterialKey TransformationProduct
o-NitrochlorobenzeneChlorosulfonation, Amination, Hydrolysis, Reduction2-Aminophenol-4-sulfonamide
Nitro-heteroareneReductive coupling with aryl sulfinateAryl sulfonamide

This table showcases synthetic strategies for sulfonamides that could be adapted for this compound.

Advanced Strategies for Diversity-Oriented Derivatization of Phenolic Compounds

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening. While specific DOS strategies for this compound are not detailed in the literature, the principles of DOS can be applied to its scaffold. The presence of multiple reactive sites—the phenolic hydroxyl, the secondary amine, and the aromatic ring activated by the nitro and amino groups—makes it a suitable candidate for such derivatization.

One approach in DOS is to use a common starting material and, through a series of reactions, generate a wide array of different molecular architectures. For aminophenols, this could involve a sequence of reactions targeting the different functional groups. For example, the phenolic hydroxyl could be alkylated or acylated, the amino group could be functionalized through various coupling reactions, and the aromatic ring could undergo electrophilic or nucleophilic substitution, where permitted by the existing substituents.

Amino acetophenones, for example, have been utilized as building blocks in the diversity-oriented synthesis of natural product analogs, leading to the creation of flavones, coumarins, and other heterocyclic systems nih.govmdpi.com. This demonstrates how a substituted aminobenzene structure can be a versatile starting point for generating molecular diversity.

Derivatization for Chromatographic Analysis (e.g., phenyl acetates for GC/MS)

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the volatility, thermal stability, and chromatographic behavior of polar compounds like phenols and amines. Acylation is a common derivatization technique used for this purpose.

The formation of phenyl acetates from phenolic compounds is a well-established method to enhance their suitability for GC-MS analysis. This is typically achieved by reacting the phenol with an acetylating agent, such as acetic anhydride or an acetyl chloride. For this compound, both the phenolic hydroxyl and the secondary amino group are potential sites for acetylation. Derivatization with acetic anhydride would likely lead to the formation of the di-acetylated product.

In a study on the analysis of oxidative hair dye ingredients, in situ chemical derivatization with acetic anhydride was used to quantify 26 different compounds, including various aminophenols, by GC-MS. This technique provided characteristic ions that were useful for selective ion monitoring (SIM) mode in MS detection.

Analyte Functional GroupDerivatization ReagentDerivativeAnalytical Technique
Phenolic HydroxylAcetic AnhydridePhenyl Acetate (B1210297)GC-MS
Amino GroupAcetic AnhydrideAcetamideGC-MS

This table summarizes common derivatization strategies for the functional groups present in this compound for GC-MS analysis.

Mechanistic Investigations of Reactions Involving 3 Nitro 4 Propylamino Phenol

Electrophilic Aromatic Substitution Mechanisms in Phenolic and Aminated Systems

Electrophilic aromatic substitution (SEAr) is a cornerstone reaction for functionalizing aromatic rings. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. In 3-Nitro-4-(propylamino)phenol, the hydroxyl (-OH) and propylamino (-NHCH₂CH₂CH₃) groups are powerful activating groups, while the nitro (-NO₂) group is a deactivating group.

Role of Activating Groups (Hydroxyl and Amino) in Directing Electrophilic Attack and Activating the Aromatic Ring

The hydroxyl (-OH) and amino (-NHR) groups are strong activating groups in electrophilic aromatic substitution. They increase the reaction rate by donating electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles. This electron donation occurs primarily through a resonance effect, where the lone pair of electrons on the oxygen or nitrogen atom is delocalized into the π-system of the aromatic ring.

This delocalization increases the electron density at the ortho and para positions relative to the substituent. Consequently, these groups are known as ortho, para-directors, meaning incoming electrophiles will preferentially add to these positions. While both groups also exert a weaker, electron-withdrawing inductive effect due to the electronegativity of oxygen and nitrogen, the electron-donating resonance effect is dominant.

In the case of 4-(propylamino)phenol (B2758130), the precursor to this compound, both the hydroxyl and the propylamino groups activate the ring and direct incoming electrophiles to the positions ortho and para to themselves. The amino group is a stronger activator than the hydroxyl group because nitrogen is less electronegative than oxygen, making its lone pair more available for donation. Therefore, the directing influence of the amino group is generally dominant. The nitration of 4-(propylamino)phenol to form this compound occurs at the position ortho to the strongly activating propylamino group and meta to the hydroxyl group.

Substituent GroupActivating/Deactivating EffectDirecting EffectPrimary Electronic Effect
-OH (Hydroxyl)Strongly ActivatingOrtho, ParaResonance (Donating)
-NHR (Amino)Strongly ActivatingOrtho, ParaResonance (Donating)
-NO₂ (Nitro)Strongly DeactivatingMetaResonance & Inductive (Withdrawing)

Intermediacy of Nitronium Ion (NO₂⁺) and Nitrosonium Ion (NO⁺) in Aromatic Substitution

The nitration of aromatic compounds typically proceeds through an electrophilic attack by the nitronium ion (NO₂⁺). This highly reactive electrophile is generated from the reaction of concentrated nitric acid with a stronger acid, usually sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear NO₂⁺ cation. The electron-rich aromatic ring then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A weak base in the mixture then removes a proton from the ring, restoring aromaticity and yielding the nitroaromatic product.

For highly activated aromatic compounds like phenols, an alternative pathway involving the nitrosonium ion (NO⁺) can occur, especially when using dilute nitric acid. Nitrous acid, often present in nitric acid solutions, can be protonated and lose water to form the nitrosonium ion. This weaker electrophile attacks the highly reactive phenol (B47542) ring in a process called nitrosation. The resulting nitroso compound is then rapidly oxidized to the nitro compound. This two-step mechanism can be faster than direct nitration by the nitronium ion in these activated systems.

ElectrophileGenerationReactivityTypical Substrate
Nitronium ion (NO₂⁺)HNO₃ + H₂SO₄StrongBenzene and moderately activated/deactivated rings
Nitrosonium ion (NO⁺)HONO + H⁺WeakHighly activated rings (e.g., phenols, anilines)

Radical Mechanisms in Phenol Nitration and Oxidation Processes

While the ionic electrophilic substitution mechanism is prevalent, evidence also supports the existence of radical pathways in phenol nitration. One proposed mechanism involves the initial abstraction of the hydrogen atom from the phenolic hydroxyl group by nitrogen dioxide (NO₂•), which is in equilibrium with other nitrogen oxides in nitric acid. This step forms a phenoxy radical. This radical can then react with another nitrogen dioxide molecule to form the nitrophenol product.

Phenols are also susceptible to oxidation, which can proceed through radical mechanisms. One-electron oxidizing agents can convert phenols into phenoxy radicals. These radicals can then couple in various ways, leading to the formation of C-C or C-O bonds and resulting in dimers or polymeric materials. In the context of nitration, these oxidative side reactions can lead to the formation of tarry by-products, which complicates the purification of the desired nitrophenol.

Nucleophilic Substitution Processes on Aromatic Rings

Nucleophilic aromatic substitution (SNAr) is generally difficult for simple aryl halides because the electron-rich aromatic ring repels nucleophiles. However, this reaction becomes feasible when the aromatic ring is substituted with one or more strong electron-withdrawing groups, such as a nitro group. libretexts.orglibretexts.org These groups activate the ring towards nucleophilic attack by making it more electron-deficient. chemistrysteps.com

The SNAr mechanism typically proceeds in two steps: addition and elimination. chemistrysteps.com

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. fiveable.melibretexts.orglibretexts.org The aromaticity of the ring is temporarily lost in this step.

Elimination : The leaving group departs, taking its bonding electrons with it, which restores the aromaticity of the ring.

For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. This positioning allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing the intermediate. libretexts.orgwikipedia.orgbyjus.com A meta-positioned group cannot provide this resonance stabilization. wikipedia.org

In the context of this compound, there isn't a typical leaving group like a halide. However, the principles of SNAr are relevant. The nitro group strongly activates the ortho (position 2) and para (position 6, relative to the nitro group) positions to nucleophilic attack. If a suitable leaving group were present at one of these positions, the molecule would be susceptible to SNAr reactions.

Reductive Reaction Mechanisms for Nitro and Related Groups

The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This conversion is significant because it changes a strongly deactivating, meta-directing group (-NO₂) into a strongly activating, ortho, para-directing group (-NH₂). masterorganicchemistry.com

Pathways for the Reduction of Nitro Groups to Amino Groups

The reduction of a nitro group is a six-electron process that proceeds through several intermediates. nih.gov The generally accepted pathway involves the initial reduction of the nitro group (R-NO₂) to a nitroso group (R-NO), followed by further reduction to a hydroxylamine (B1172632) (R-NHOH), and finally to the amine (R-NH₂). nih.govthieme-connect.degoogle.com

R-NO₂ → R-NO → R-NHOH → R-NH₂

Under certain conditions, particularly in basic media, the nitroso and hydroxylamine intermediates can condense to form azoxy, azo, and hydrazo compounds, which can then be further reduced to the amine. thieme-connect.deacs.org

Several methods are commonly employed for this reduction:

Catalytic Hydrogenation : This is a widely used industrial method involving the reaction of the nitroaromatic compound with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Common catalysts include palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. masterorganicchemistry.com The reaction is typically clean and high-yielding.

Metal and Acid Reduction : This classic laboratory method involves the use of an active metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, commonly hydrochloric acid (HCl). masterorganicchemistry.comacsgcipr.orgunacademy.com The metal acts as the reducing agent, transferring electrons to the nitro group, while the acid provides protons. csbsju.eduyoutube.com This method is robust and tolerant of many other functional groups. commonorganicchemistry.com

MethodReagentsGeneral Characteristics
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiClean, high yield, can reduce other functional groups (e.g., alkenes).
Dissolving Metal ReductionFe/HCl, Sn/HCl, Zn/HClCost-effective, good for laboratory scale, tolerant of many functional groups. commonorganicchemistry.com
Transfer HydrogenationHydrazine, Ammonium formate (B1220265) with Pd/CAvoids the use of high-pressure H₂ gas.
Sulfide ReductionNa₂S, (NH₄)₂SCan selectively reduce one nitro group in a dinitro compound.

Catalytic Reduction Pathways and Their Mechanistic Insights

The catalytic reduction of nitroaromatic compounds is a widely studied and significant transformation in organic chemistry, often leading to the corresponding amino derivatives. While direct studies on this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from comprehensive research on analogous substituted nitrophenols and nitroanilines. The reduction process is generally accepted to proceed through a series of intermediates, with the exact pathway influenced by the catalyst, solvent, and substrate structure.

Two primary pathways are proposed for the catalytic hydrogenation of nitroarenes: the direct hydrogenation pathway and the condensation pathway.

Direct Hydrogenation Pathway: This route involves the stepwise reduction of the nitro group without the formation of dimeric intermediates. For this compound, this pathway would likely proceed as follows:

Formation of the Nitroso Intermediate: The initial step is the two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO), forming 3-Nitroso-4-(propylamino)phenol.

Formation of the Hydroxylamine Intermediate: The nitroso intermediate is then further reduced by another two electrons to form the corresponding N-substituted hydroxylamine, N-(4-hydroxy-2-nitrophenyl)propylhydroxylamine.

Formation of the Final Amine: The final step involves a two-electron reduction of the hydroxylamine intermediate to yield the final product, 3-Amino-4-(propylamino)phenol.

This direct pathway is favored on many heterogeneous catalysts, such as platinum and palladium. The reaction is typically carried out using a source of hydrogen, such as hydrogen gas (H₂) or a transfer hydrogenation reagent like sodium borohydride (B1222165) (NaBH₄), in the presence of a metal catalyst.

Condensation Pathway: This pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form azoxy, azo, and hydrazo compounds before the final cleavage to the amine.

Condensation to Azoxy Compound: The 3-Nitroso-4-(propylamino)phenol and N-(4-hydroxy-2-nitrophenyl)propylhydroxylamine intermediates can condense to form an azoxy compound.

Reduction to Azo and Hydrazo Compounds: The azoxy compound is subsequently reduced to the corresponding azo and then hydrazo derivatives.

Cleavage to the Amine: The hydrazo compound is finally cleaved to yield two molecules of the corresponding amine, 3-Amino-4-(propylamino)phenol.

The condensation pathway is more likely to occur under specific reaction conditions and with certain catalysts, particularly in alkaline media.

The presence of the propylamino and hydroxyl groups on the aromatic ring of this compound will influence the electron density of the nitro group, thereby affecting the rate and mechanism of the reduction. The electron-donating nature of the amino and hydroxyl groups can increase the electron density on the nitro group, potentially making it less susceptible to reduction compared to unsubstituted nitrobenzene (B124822).

PathwayKey IntermediatesCatalyst/Conditions Favoring Pathway
Direct Hydrogenation Nitroso, HydroxylamineHeterogeneous catalysts (e.g., Pt, Pd), Acidic or neutral conditions
Condensation Nitroso, Hydroxylamine, Azoxy, Azo, HydrazoCertain catalysts, Alkaline conditions

Stability and Rearrangement Mechanisms of Key Intermediates

Nitroso Intermediate (3-Nitroso-4-(propylamino)phenol):

Nitrosoarenes are generally reactive species and are often not isolated during catalytic hydrogenation as they are rapidly converted to the corresponding hydroxylamines. Their stability is influenced by the electronic and steric effects of the substituents on the aromatic ring. For 3-Nitroso-4-(propylamino)phenol, the presence of the electron-donating propylamino and hydroxyl groups may have a modest stabilizing effect on the nitroso intermediate through resonance. However, under typical catalytic reduction conditions, its lifetime is expected to be very short.

Hydroxylamine Intermediate (N-(4-hydroxy-2-nitrophenyl)propylhydroxylamine):

Aryl hydroxylamines are known to be relatively unstable and can undergo various transformations. Their stability is a critical factor in the chemoselectivity of the reduction of nitroarenes.

Disproportionation: Aryl hydroxylamines can disproportionate to form the corresponding nitroso compound and the amine.

Condensation: As mentioned in the condensation pathway, they can react with nitroso intermediates to form azoxy compounds.

Rearrangement: Under acidic conditions, aryl hydroxylamines can undergo rearrangement reactions. The most well-known of these is the Bamberger rearrangement, where N-phenylhydroxylamines rearrange to form aminophenols. In the case of N-(4-hydroxy-2-nitrophenyl)propylhydroxylamine, the presence of the existing hydroxyl group and the substitution pattern might lead to more complex rearrangement products, although the formation of the simple amine is generally the favored pathway in catalytic hydrogenation.

The stability of this hydroxylamine intermediate is crucial for preventing the formation of undesired byproducts. Factors that can influence its stability include:

FactorInfluence on Hydroxylamine Stability
pH Less stable in acidic conditions, prone to rearrangement.
Catalyst The nature of the catalyst surface can influence adsorption and subsequent reaction pathways.
Temperature Higher temperatures can lead to increased rates of decomposition or rearrangement.
Substituents The electronic nature of the propylamino and hydroxyl groups can affect the stability of the hydroxylamine intermediate.

Computational Chemistry Approaches for 3 Nitro 4 Propylamino Phenol

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is particularly well-suited for studying organic molecules like 3-Nitro-4-(propylamino)phenol. DFT methods, such as B3LYP, are frequently used with basis sets like 6-31G* or 6-311++G(d,p) to model the electronic and structural properties of substituted phenols and nitroanilines. researchgate.netresearchgate.net

Elucidation of Electronic Structure (HOMO/LUMO Analysis, Charge Distribution, Electron Density Distribution)

The electronic properties of a molecule are fundamental to its reactivity, stability, and spectroscopic characteristics. DFT calculations are instrumental in exploring these features.

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that dictate a molecule's ability to donate and accept electrons. For this compound, the electron-donating propylamino and hydroxyl groups are expected to contribute significantly to the HOMO, which is localized primarily on the benzene (B151609) ring and the nitrogen and oxygen atoms. Conversely, the electron-withdrawing nitro group is expected to dominate the LUMO, localizing it on the nitro group and the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and more reactive. In studies of related N-substituted alkyl derivatives of 4-nitroaniline, increasing the alkyl chain length was found to decrease the optical gap, implying enhanced reactivity. indexcopernicus.com It is expected that this compound would exhibit significant intramolecular charge transfer from the amino and hydroxyl moieties to the nitro group upon electronic excitation.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Nitroaromatics This table presents typical values for analogous compounds to illustrate the expected electronic properties of this compound, as specific data is not available.

CompoundEHOMO (eV)ELUMO (eV)ΔE (Gap) (eV)Computational Method
4-Nitroaniline-6.58-2.154.43B3LYP/6-31G
N,N-diethyl-4-nitroaniline-5.89-1.784.11B3LYP/6-31G indexcopernicus.com
4-Aminophenol (B1666318)-5.21-0.354.86B3LYP/6-31G* researchgate.net

Charge Distribution and Electron Density: DFT can be used to calculate the distribution of electron density and partial atomic charges (e.g., using Natural Bond Orbital, NBO, analysis). In this compound, the oxygen atoms of the nitro group and the phenolic hydroxyl group are expected to carry significant negative charges, while the nitrogen of the nitro group and the hydrogen of the hydroxyl group would be more positive. The propylamino group, being electron-donating, increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Molecular Electrostatic Potential (MEP) maps visually represent this charge distribution, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of intermolecular interactions.

Prediction of Molecular Geometries and Conformational Preferences

Geometry optimization is a standard DFT procedure to find the lowest energy structure of a molecule. For this compound, calculations would predict the bond lengths, bond angles, and dihedral angles. Computational studies on similar nitrobenzene (B124822) derivatives have shown that the optimized structures are generally planar. unpatti.ac.id

The key structural features to be determined would include:

The planarity of the benzene ring.

The orientation of the nitro, hydroxyl, and propylamino groups relative to the ring.

The conformational preferences of the propyl chain (e.g., staggered vs. eclipsed conformations of the C-C bonds).

The potential for intramolecular hydrogen bonding between the phenolic hydrogen and the adjacent propylamino group, or between the amino hydrogen and the nitro group, which would significantly influence the molecule's preferred conformation and stability.

Table 2: Typical Predicted Bond Lengths in Substituted Phenols and Anilines Illustrative data from DFT calculations on similar molecules.

BondTypical Length (Å)
C-C (aromatic)1.38 - 1.41
C-O (phenol)1.36 - 1.38
O-H (phenol)0.96 - 0.98
C-N (amino)1.38 - 1.42
C-N (nitro)1.45 - 1.49
N-O (nitro)1.22 - 1.25

Vibrational Spectroscopy Predictions from DFT

DFT calculations are highly effective in predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted frequencies are often systematically scaled to correct for anharmonicity and basis set limitations.

For this compound, DFT would predict characteristic vibrational modes, including:

O-H stretching of the phenolic group, typically around 3300-3600 cm⁻¹.

N-H stretching of the secondary amine, around 3300-3500 cm⁻¹.

C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the propyl group (below 3000 cm⁻¹).

Asymmetric and symmetric NO₂ stretching of the nitro group, typically observed in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. researchgate.net

C=C stretching within the aromatic ring, around 1400-1600 cm⁻¹.

C-N and C-O stretching vibrations.

These predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. Studies on 4-aminophenol derivatives have successfully used DFT to assign complex vibrational spectra. nih.gov

Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis

Understanding the chemical reactions of this compound, such as its synthesis, degradation, or metabolic transformation, requires mapping out the potential energy surface (PES). Quantum chemical calculations are essential for this purpose.

Methods like Intrinsic Reaction Coordinate (IRC) calculations can trace the reaction path from a transition state (TS) to the reactants and products, confirming that the TS connects the intended species. Advanced automated methods can explore complex reaction networks to discover unexpected pathways or side products. These computational approaches allow for the determination of activation energies (the energy barrier from reactant to TS), which are critical for predicting reaction rates and feasibility. For example, such calculations could be used to investigate the mechanism of O-acylation of the phenolic group or electrophilic substitution on the aromatic ring, providing a detailed, atomistic view of the chemical transformation.

Molecular Modeling and Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, classical molecular modeling and molecular dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase (e.g., in solution or as a solid).

MD simulations model a system of many molecules over time, governed by a force field that approximates the potential energy of the system. For this compound, MD simulations could be used to:

Study solvation effects: By simulating the molecule in a box of solvent molecules (like water or ethanol), one can study the formation and dynamics of hydrogen bonds between the solute's -OH, -NH, and -NO₂ groups and the solvent.

Analyze intermolecular interactions: In a simulated bulk phase, MD can reveal how molecules of this compound interact with each other. This is crucial for understanding properties like solubility, melting point, and crystal packing. Key interactions would include hydrogen bonding between the phenolic -OH of one molecule and the nitro or amino groups of another, as well as π-π stacking of the aromatic rings.

Calculate macroscopic properties: From the simulation trajectory, properties like cohesive energy density can be calculated, which measures the strength of intermolecular forces in a condensed state.

These simulations provide a dynamic picture of intermolecular forces, which are critical for understanding the material properties and biological interactions of the compound.

Advanced Analytical Methodologies for 3 Nitro 4 Propylamino Phenol and Its Derivatives

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Nitro-4-(propylamino)phenol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It identifies the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.

For this compound, the ¹H NMR spectrum would reveal distinct signals for each unique proton. Protons on the aromatic ring are typically observed in the downfield region (around 6.0-8.0 ppm) due to the ring's electronic environment. libretexts.orgdocbrown.info The presence of the electron-withdrawing nitro group and electron-donating hydroxyl and amino groups would cause specific shifts for the aromatic protons. The protons of the propyl group would appear more upfield, with the methylene (B1212753) group adjacent to the nitrogen atom showing a characteristic shift. libretexts.org The protons of the amine (N-H) and hydroxyl (O-H) groups often appear as broad singlets, and their positions can vary depending on solvent and concentration. libretexts.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons would resonate in the 110-160 ppm range. The carbon atom attached to the hydroxyl group would be significantly downfield, as would the carbon attached to the nitro group. libretexts.org The aliphatic carbons of the propyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical chemical shifts for similar functional groups and substituted aromatic compounds.

Atom ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic CH 6.5 - 8.0 115 - 140
Aromatic C-OH - 150 - 160
Aromatic C-NH - 140 - 150
Aromatic C-NO₂ - 145 - 155
Aromatic C-H 6.5 - 8.0 115 - 130
Phenolic OH 4.0 - 8.0 (broad) -
Amine NH 3.0 - 5.0 (broad) -
N-CH₂ (propyl) 3.0 - 3.5 45 - 55
CH₂ (propyl) 1.5 - 2.0 20 - 30

Mass Spectrometry (MS) Techniques (e.g., High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS/MS)) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a key analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. The molecular formula for this compound is C₉H₁₂N₂O₃, which corresponds to a monoisotopic mass of approximately 196.085 Da. nih.govepa.gov

High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly useful for analyzing complex mixtures. In MS/MS, the molecular ion is isolated and fragmented, providing a unique fragmentation pattern that serves as a structural fingerprint.

Expected fragmentation patterns for this compound would likely involve:

Loss of the nitro group (NO₂): A common fragmentation pathway for nitroaromatic compounds.

Cleavage of the propyl group: Fragmentation at the C-C bonds of the alkyl chain.

Loss of water (H₂O): From the hydroxyl group.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula C₉H₁₂N₂O₃
Monoisotopic Mass 196.084792 g/mol epa.gov
Average Mass 196.206 g/mol epa.gov
Common Ion Adducts [M+H]⁺, [M+Na]⁺, [M-H]⁻

Fourier Transform Infrared (FTIR) Spectroscopy for Identification of Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a unique fingerprint of the functional groups present.

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups:

A broad band for the O-H stretch of the phenol (B47542) group. researchgate.net

A peak for the N-H stretch of the secondary amine.

Stretches for aromatic and aliphatic C-H bonds.

Sharp, strong peaks for the asymmetric and symmetric stretching of the N-O bonds in the nitro group. researchgate.netresearchgate.net

Absorptions corresponding to C=C stretching within the aromatic ring.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretch 3200 - 3600 (broad)
Amine N-H Stretch 3300 - 3500
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600
Nitro N-O Asymmetric Stretch 1500 - 1570 (strong)
Nitro N-O Symmetric Stretch 1300 - 1370 (strong)
C-N Stretch 1250 - 1350

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The presence of chromophores—the phenol ring, the nitro group, and the amino group—in this compound makes it active in the UV-Vis region.

The spectrum is expected to show absorptions arising from π→π* transitions associated with the aromatic system and n→π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. youtube.com The combination of the electron-donating hydroxyl and amino groups with the electron-withdrawing nitro group extends the conjugation of the system, often shifting the absorption to longer wavelengths (a bathochromic shift). For instance, 3-nitrophenol (B1666305) shows a λmax at 275 nm and a second one at 340 nm which extends into the visible region, giving it a pale yellow color. docbrown.info Similar characteristics would be expected for this compound.

Table 4: Expected UV-Vis Spectroscopic Data for this compound

Parameter Expected Value Associated Transition
λmax 1 ~270 - 290 nm π→π*

Chromatographic Separation and Detection Methods for Isolation and Quantitation

Chromatographic techniques are essential for separating this compound from reaction mixtures, impurities, or complex matrices, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier method for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for compounds of this polarity.

Method development would involve optimizing several parameters to achieve good separation (resolution), sharp peaks (efficiency), and a reasonable analysis time. A typical setup would use a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase would likely be a mixture of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govchromatographyonline.com Detection is commonly performed using a UV detector set at one of the compound's maximum absorbance wavelengths (λmax) identified by UV-Vis spectroscopy. nih.gov

Validation of the HPLC method is crucial to ensure its reliability. This process involves evaluating parameters such as:

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 5: Typical HPLC Method Parameters for Analysis of this compound and Related Compounds

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with buffer, e.g., 0.1% formic acid or acetate buffer) chromatographyonline.com
Flow Rate 0.8 - 1.2 mL/min
Detection UV-Vis Diode Array Detector (DAD) at λmax (~280 nm or ~350 nm)
Injection Volume 5 - 20 µL

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile or Derivatized Analytes

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar hydroxyl and amino functional groups, is not sufficiently volatile for direct GC analysis. youtube.comalwsci.com Therefore, a chemical modification step known as derivatization is required. youtube.com

Derivatization is a chemical process that modifies the analyte to make it more suitable for GC-MS analysis. youtube.comcolostate.edu The primary goals are to:

Increase volatility by replacing active hydrogen atoms in polar functional groups (-OH, -NH). youtube.comlibretexts.org

Improve thermal stability, preventing degradation of the analyte in the hot GC inlet and column. youtube.comnih.gov

Enhance detection sensitivity and produce characteristic mass spectral fragments for easier identification. jfda-online.com

Common derivatization strategies applicable to the phenol and amine groups in this compound include:

Silylation: This is one of the most popular methods, where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. youtube.comlibretexts.org Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing both phenols and amines. The resulting TMS derivatives are much more volatile and thermally stable. youtube.com

Acylation: This process introduces an acyl group, converting compounds with active hydrogens into esters and amides. colostate.edu Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) are often used. The resulting fluorinated derivatives are not only volatile but also exhibit excellent response with an electron capture detector (ECD) and produce predictable fragmentation in MS. colostate.edu

Alkylation: This strategy involves replacing acidic hydrogens with an alkyl group, for example, converting a phenol into an ester. colostate.edulibretexts.org This reduces molecular polarity and improves chromatographic behavior. libretexts.org

Table 4: Common Derivatization Strategies for GC-MS Analysis of Phenols and Amines

Derivatization Method Typical Reagent(s) Target Functional Groups Properties of Derivative
Silylation BSTFA, TMS Alcohols, Phenols, Amines, Carboxylic Acids youtube.comlibretexts.org Increased volatility and thermal stability. youtube.com
Acylation TFAA, HFBA Alcohols, Phenols, Amines colostate.edu Increased volatility; enhances ECD detection.

| Alkylation | Diazomethane, Alkyl Halides | Carboxylic Acids, Phenols colostate.edulibretexts.org | Forms stable esters; less polar and more volatile. libretexts.org |

X-Ray Diffraction Studies for Single Crystal Structure Determination

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govmdpi.com This technique provides unambiguous information on bond lengths, bond angles, molecular conformation, and intermolecular interactions that govern the crystal packing. mdpi.com

For a compound like this compound, scXRD analysis can reveal:

Molecular Geometry: The exact spatial arrangement of the propylamino and nitro groups relative to the phenol ring.

Intermolecular Interactions: The nature of hydrogen bonds (e.g., between the phenolic -OH and the nitro group of an adjacent molecule) and other non-covalent interactions, such as π-π stacking of the aromatic rings, which dictate how the molecules pack together in the solid state. iucr.org

Conformational Details: The specific conformation of the flexible propylamino side chain.

The process involves growing a high-quality single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the crystal, from which the atomic positions are determined. The quality of the structure is indicated by the R-factor, with lower values signifying a better fit between the experimental data and the final structural model.

While specific crystallographic data for this compound is not detailed here, the table below provides an example of the typical parameters obtained from an scXRD study of a similar nitrophenol derivative, illustrating the type of precise structural information yielded by this powerful technique. researchgate.net

Table 5: Example of Crystallographic Data Obtained from Single Crystal X-Ray Diffraction for a Nitrophenol Derivative (3-Methyl-4-nitrophenol)

Parameter Example Value Description
Chemical Formula C₇H₇NO₃ The elemental composition of the molecule. researchgate.net
Crystal System Monoclinic The basic geometric shape of the unit cell. researchgate.net
Space Group P2₁/c The set of symmetry operations for the unit cell. researchgate.net
Unit Cell Dimensions a = 7.2993 Å, b = 13.023 Å, c = 7.4445 Å The lengths of the unit cell edges. researchgate.net
Unit Cell Angles β = 91.217° The angles between the unit cell edges. researchgate.net
Volume (V) 707.5 ų The volume of a single unit cell. researchgate.net

| R-factor | 0.043 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. researchgate.net |

Investigation of Biological Interactions and Precursor Roles of 3 Nitro 4 Propylamino Phenol

Role as Precursor in Bioimaging Probes and Fluorescent Systems

3-Nitro-4-(propylamino)phenol serves as a crucial precursor in the development of advanced fluorescent systems, particularly those operating in the near-infrared (NIR) spectrum. Its chemical structure is foundational for synthesizing complex heterocyclic dyes known as benzo[a]phenoxazinium chlorides, which are valued for their optical properties in bioimaging. nih.gov

Synthesis and Application of Benzo[a]phenoxazinium Chlorides as Near-Infrared (NIR) Fluorescence Probes

The synthesis of benzo[a]phenoxazinium chlorides leverages precursors such as 3-(propylamino)phenol (B1660760), a compound structurally related to this compound. The process typically begins with the nitrosation of the phenol (B47542) precursor. For instance, reacting 3-(propylamino)phenol with sodium nitrite (B80452) in an acidic medium yields a 2-nitroso-5-(propylamino)phenol hydrochloride intermediate. mdpi.comresearchgate.net This intermediate is then condensed with a substituted naphthylamine derivative under reflux conditions, often in the presence of hydrochloric acid, to form the final benzo[a]phenoxazinium chloride structure. mdpi.comsciforum.net

These resulting benzo[a]phenoxazinium chlorides are a class of NIR fluorescent probes with exceptional optical characteristics. nih.gov They exhibit strong absorption and fluorescence emission at long wavelengths, high photostability, and significant molar absorption, making them ideal for bioimaging applications. nih.govmdpi.com Their utility as fluorescent probes stems from their ability to specifically stain cellular organelles. Studies have demonstrated their effectiveness as efficient, site-specific probes for imaging the vacuole membrane and the perinuclear membrane of the endoplasmic reticulum in yeast cells. nih.gov The development of these probes is critical for biological research as they operate in the NIR region, where autofluorescence from biological samples is minimal, leading to clearer imaging. nih.govresearchgate.net

Photophysical Characterization of Derived Systems (e.g., absorbance, fluorescence emission, quantum yields, solvent effects)

The benzo[a]phenoxazinium systems derived from precursors like 3-(propylamino)phenol possess distinct photophysical properties that are sensitive to their chemical environment. These dyes strongly absorb and emit light in the red to near-infrared region of the spectrum, typically with fluorescence emissions up to approximately 720 nm. nih.govmdpi.com

Studies conducted in solvents like ethanol (B145695) and water reveal significant fluorescence emissions, with wavelengths reaching up to 676 nm. mdpi.com The substitution pattern on the benzo[a]phenoxazinium core influences these properties. For example, compounds with two propyl groups at the 9-position exhibit a bathochromic (red) shift in both absorption (λabs) and emission (λemi) wavelengths compared to mono-alkylated compounds. mdpi.com

Fluorescence quantum yields (ΦF), a measure of the efficiency of fluorescence, are also highly dependent on both the molecular structure and the solvent. For a series of hydroxyl benzo[a]phenoxazinium chlorides, quantum yields in ethanol were found to be as high as 0.59. mdpi.com The polarity of the solvent plays a critical role; a decrease in quantum yield is often observed when moving from a less polar solvent like ethanol to a more polar one like water. mdpi.comsciforum.net For instance, one compound's quantum yield dropped from 0.59 in ethanol to 0.10 in water. mdpi.com This sensitivity to solvent polarity makes these compounds valuable as reporter probes for investigating various chemical and biological phenomena. sciforum.net

Table 1: Photophysical Data for Selected Benzo[a]phenoxazinium Chlorides Data for compounds structurally related to derivatives of this compound.

CompoundSolventλabs (nm)λemi (nm)Stokes Shift (nm)Quantum Yield (ΦF)Reference
1a Ethanol640661210.59 mdpi.com
Water658683250.10 mdpi.com
1b Ethanol626660340.54 mdpi.com
Water632657250.28 mdpi.com
3d Ethanol624643190.55 mdpi.com
3e Ethanol631646150.33 mdpi.com

Mechanistic Studies of Interactions with Specific Biological Targets

The functional groups of this compound—the nitro group, the propylamino group, and the phenol hydroxyl group—dictate its interaction with biological molecules, enabling its use in designing ligands for specific protein targets.

Analysis of Interaction Modes via Functional Groups

The specific functional groups of this compound contribute distinctively to its molecular interactions:

Nitro Group : The nitro group is a strong electron-withdrawing group that creates a region of positive electrostatic potential on the nitrogen atom, known as a π-hole. nih.govnih.gov This π-hole can engage in strong, noncovalent interactions with electron-rich lone pairs from atoms like oxygen or sulfur found in protein structures. nih.gov These π-hole interactions have calculated interaction energies of approximately -5 kcal/mol and are functionally significant in ligand-protein binding. nih.govnih.gov The presence of a nitro group can therefore anchor a ligand into a protein's binding pocket, enhancing its binding affinity and inhibitory potential. nih.gov

Phenol Hydroxyl Group : The hydroxyl group of the phenol ring is a key participant in hydrogen bonding. Under certain conditions, such as in an alkaline environment or through enzymatic action, the hydroxyl group can be oxidized to form a highly reactive quinone. mdpi.com This quinone derivative can then form irreversible covalent bonds by reacting with nucleophilic groups on proteins, such as the sulfhydryl groups of cysteine or the amino groups of lysine (B10760008) residues. mdpi.com This covalent adduction is a critical mechanism by which phenolic compounds interact with and modify protein structures. mdpi.com

Propylamino Group : The propylamino group is an electron-donating group that influences the molecule's basicity and nucleophilicity. The secondary amine can act as both a hydrogen bond donor and acceptor, contributing to the network of noncovalent interactions that stabilize a ligand within a protein's binding site. Its flexible propyl chain allows it to adopt various conformations to fit optimally within a binding pocket.

Applications in Material Science Research

The primary application of this compound in material science is its role as a key building block for the synthesis of advanced functional materials, specifically near-infrared (NIR) fluorescent dyes. nih.govmdpi.com These dyes, such as the benzo[a]phenoxazinium chlorides discussed previously, represent a class of organic materials with tailored photophysical properties. mdpi.commdpi.com

The development of these materials is a significant area of material science research, focusing on creating probes with high sensitivity, selectivity, and photostability for various applications. acs.orgresearchgate.net The chemical structure of this compound provides a versatile scaffold that can be chemically modified to fine-tune the properties of the resulting dye. By altering substituents on the aromatic core, researchers can control the material's absorption and emission wavelengths, quantum yield, and solubility, adapting them for use in different environments, from biological media to synthetic polymers. sciforum.net This makes the compound a valuable precursor in the rational design of new functional organic materials for sensing and imaging technologies.

Studies on Corrosion Inhibition Mechanisms and Adsorption onto Metal Surfaces.

The investigation into the efficacy of organic compounds as corrosion inhibitors is a critical area of materials science. The performance of these inhibitors is intrinsically linked to their molecular structure, which dictates their interaction with metal surfaces. Compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are of particular interest due to their potential to form protective films on metal surfaces, thereby mitigating corrosion. The molecule this compound incorporates several functional groups—a hydroxyl group (-OH), a nitro group (-NO2), and a secondary amino group (-NH-), attached to a benzene (B151609) ring. These features suggest a strong potential for this compound to act as a corrosion inhibitor.

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface. This process can occur through either physical adsorption (physisorption) or chemical adsorption (chemisorption). Physisorption involves weaker electrostatic interactions between the inhibitor molecules and the charged metal surface, while chemisorption involves the formation of stronger coordinate bonds through electron sharing between the inhibitor and the metal.

The presence of nitrogen and oxygen atoms in this compound, with their lone pairs of electrons, makes them key centers for adsorption. researchgate.net Additionally, the π-electrons of the aromatic ring can interact with the vacant d-orbitals of metal atoms, further strengthening the adsorption process. This interaction leads to the formation of a protective barrier that isolates the metal from the corrosive environment.

Studies on similar phenolic and amino compounds have shown that their effectiveness as corrosion inhibitors is concentration-dependent. corromat.comnih.gov As the concentration of the inhibitor increases, so does the surface coverage on the metal, leading to enhanced protection against corrosion. corromat.com The mode of interaction can be elucidated through adsorption isotherms, which describe the relationship between the inhibitor concentration in the corrosive medium and the extent of its adsorption on the metal surface. Commonly observed isotherms for organic corrosion inhibitors include the Langmuir, Temkin, and Freundlich models. researchgate.netresearchgate.net The Langmuir isotherm, for instance, assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. corromat.com

Quantum chemical calculations and Density Functional Theory (DFT) are powerful tools used to provide theoretical insights into the corrosion inhibition mechanism at a molecular level. nih.govresearchgate.net These methods can determine parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), and the dipole moment. A higher HOMO energy indicates a greater ability of a molecule to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption. Conversely, a lower LUMO energy suggests a greater ability to accept electrons from the metal. A smaller energy gap (ΔE) generally correlates with higher inhibition efficiency, as it implies easier electronic transitions and thus stronger interaction with the metal surface. researchgate.net

While direct experimental data for this compound is not extensively available in the reviewed literature, the analysis of its structural components allows for a predictive understanding of its potential as a corrosion inhibitor. The synergistic effect of the hydroxyl, amino, and nitro groups, combined with the aromatic ring, suggests that it would likely be an effective corrosion inhibitor for various metals and alloys in acidic media.

Table 1: Predicted Influence of Functional Groups in this compound on Corrosion Inhibition

Functional GroupPredicted Role in Corrosion Inhibition
Hydroxyl Group (-OH) Can participate in chemisorption on the metal surface through the oxygen atom's lone pair of electrons. It can also enhance the solubility of the inhibitor in aqueous solutions.
Amino Group (-NH-) The nitrogen atom's lone pair of electrons can form strong coordinate bonds with metal atoms, leading to effective chemisorption and the formation of a stable protective layer.
Nitro Group (-NO2) As an electron-withdrawing group, it can influence the electron density distribution of the entire molecule, potentially enhancing the adsorption at the metal surface. The oxygen atoms can also act as adsorption centers.
Aromatic Ring The π-electrons of the benzene ring can interact with the vacant d-orbitals of the metal, contributing to the stability of the adsorbed film through π-stacking interactions.
Propyl Group (-C3H7) This alkyl group can increase the surface area covered by the inhibitor molecule, potentially enhancing the barrier effect of the protective film.

Table 2: Common Adsorption Isotherm Models for Organic Corrosion Inhibitors

Adsorption IsothermDescription
Langmuir Assumes monolayer adsorption on a homogeneous surface with a finite number of identical adsorption sites. corromat.com
Temkin Takes into account the interactions between the adsorbed molecules and assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage. researchgate.net
Freundlich Describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat.

Further experimental studies, including electrochemical measurements like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), along with surface analysis techniques, would be necessary to fully elucidate the specific corrosion inhibition mechanisms and adsorption behavior of this compound on various metal surfaces. nih.govnih.gov

Environmental Disposition and Transformation Pathways of Nitro Substituted Phenols

Sources and Environmental Release Pathways of Nitrophenols and Related Compounds

Nitrophenols are not known to occur naturally; their presence in the environment is a direct result of human activities cdc.gov. They are released through various industrial and combustion processes, formed in the atmosphere, and generated from the breakdown of other chemical products cdc.govllojibwe.org.

The primary routes of nitrophenol release into the environment are industrial manufacturing and vehicle emissions cdc.govnih.gov.

Industrial Processes: Nitrophenols are crucial intermediates in the synthesis of a wide array of commercial products, including dyes, pigments, pharmaceuticals, rubber chemicals, photographic chemicals, and pesticides cdc.govnih.gov. Manufacturing and processing facilities for these products are significant sources of nitrophenol release, primarily into water and soil cdc.govllojibwe.org. Effluents from industries such as textile manufacturing, iron and steel production, and pharmaceutical synthesis can contain nitrophenols cdc.gov.

Vehicle Exhaust and Combustion: A major anthropogenic source of nitrophenols in the air is traffic activity cdc.govnih.gov. These compounds are formed during the thermal reaction of fuel with nitrogen oxides and are subsequently released in the exhaust of both gasoline and diesel-powered vehicles cdc.govnih.gov. Other combustion activities, including coal and biomass burning, also contribute significantly to atmospheric nitrophenol concentrations cdc.govresearchgate.netsdu.edu.cn. A study in urban Jinan, China, identified coal combustion as the primary source (45%) of 4-nitrophenol (B140041) in winter, while vehicle exhaust was the main contributor (40%) in the spring cdc.gov.

Source CategorySpecific ExamplesPrimary Environmental Compartment Affected
Industrial ManufacturingDyes, Pigments, Pharmaceuticals, Pesticides, RubberWater, Soil
Combustion ProcessesGasoline & Diesel Vehicle Exhaust, Coal Burning, Biomass BurningAir

Nitrophenols can be formed directly in the atmosphere through secondary chemical reactions cdc.gov. Volatile aromatic compounds, such as benzene (B151609), toluene, and nitrobenzene (B124822), which are themselves pollutants from anthropogenic sources, can undergo photochemical reactions with nitrogen oxides (NOx) in the presence of sunlight to produce nitrophenols cdc.govsdu.edu.cn. This secondary formation can be a significant source, particularly in the summer months when sunlight is more intense cdc.gov.

Several widely used organic chemicals, particularly pesticides, degrade in the environment to form nitrophenols. For instance, 4-nitrophenol is a known environmental transformation product of organophosphate insecticides like methyl parathion (B1678463) and parathion, formed through processes such as hydrolysis or photocatalysis cdc.govllojibwe.org. Similarly, the insecticide fenitrothion (B1672510) degrades to form 3-methyl-4-nitrophenol. The use of these pesticides can lead to the release of their nitrophenol degradation products into soil and water systems cdc.gov.

Abiotic Transformation Processes in Environmental Compartments

Once released into the environment, nitrophenols are subject to various non-biological (abiotic) transformation processes that determine their persistence and fate. Photolysis and chemical hydrolysis are key pathways for their degradation.

Photolysis, or the breakdown of compounds by light, is a critical fate process for nitrophenols in both the atmosphere and surface waters cdc.gov.

In Air: Nitrophenols are readily photolyzed in the atmosphere. This process is a primary driver of their photochemical loss cdc.gov. The atmospheric half-lives of common nitrophenols are estimated to be between 3 and 18 days cdc.govnih.gov. An important consequence of nitrophenol photolysis in the gas phase is the production of nitrous acid (HONO) rsc.orgresearchgate.net. HONO is a significant precursor to the hydroxyl radical (•OH), a highly reactive oxidant that plays a central role in atmospheric chemistry rsc.org. Quantum mechanical studies suggest that while photolysis of 2-nitrophenol (B165410) and 4-nitrophenol can easily occur, the major products are hydroxyl radicals and nitrogen monoxide (NO), with HONO being a minor but still important product rsc.org.

In Aquatic Systems: In water, photolysis is most significant in near-surface zones where sunlight penetration is highest cdc.gov. The photolytic half-life of nitrophenols in freshwater can range from one to eight days, while in seawater, the process is slower, with half-lives ranging from 13 to 139 days cdc.gov. The degradation of 4-nitrophenol via photolysis can lead to intermediates such as hydroquinone (B1673460) and 4-nitrocatechol (B145892) before the aromatic ring is broken down into smaller aliphatic compounds researchgate.net.

Environmental CompartmentEstimated Half-LifeKey Products/Significance
Air3–18 daysFormation of HONO and OH radicals
Freshwater (near-surface)1–8 daysDegradation to intermediates like hydroquinone
Seawater (near-surface)13–139 daysSlower degradation compared to freshwater

While hydrolysis is a key mechanism for the formation of nitrophenols from parent compounds like the pesticide methyl parathion, information on the chemical hydrolysis of nitrophenols themselves as a primary degradation pathway in the environment is limited cdc.gov. The nitro-substituted phenol (B47542) structure is generally resistant to hydrolysis under typical environmental pH and temperature conditions. Other transformation processes, such as photolysis in surface waters and biodegradation in soil and water, are considered more significant fate-determining processes for this class of compounds cdc.gov.

Biotic Degradation Mechanisms.cdc.gov

The biotic degradation of nitro-substituted phenols is a critical process influencing their persistence and fate in the environment. Microbial activity is paramount in the breakdown of these compounds, although the specific mechanisms and efficiencies can vary significantly based on the microbial consortia present and the prevailing environmental conditions.

Aerobic Biodegradation in Aquatic and Soil Environments.cdc.gov

Under aerobic conditions, microorganisms have demonstrated the capacity to degrade nitrophenols in both aquatic and soil matrices. cdc.gov The primary mechanism involves the enzymatic breakdown of the aromatic ring. For many phenolic compounds, the initial step is the conversion to catechol, which is then subject to ring cleavage via either ortho- or meta-pathways. frontiersin.orgmdpi.com This process is facilitated by enzymes such as phenol hydroxylase and catechol 1,2-dioxygenase or catechol 2,3-dioxygenase. frontiersin.orgmdpi.com

The rate of aerobic biodegradation of nitrophenols can be influenced by several factors. For instance, the presence of a co-substrate like glucose has been shown to enhance the degradation of some nitrophenols at low concentrations. nih.gov However, at high concentrations, a co-substrate can inhibit the biodegradation process. nih.gov In soil environments, the half-life of nitrophenols under aerobic conditions can range from days to weeks, with degradation being a key process for their removal. cdc.gov Specifically for 4-nitrophenol in topsoil, the half-life can be as short as one to three days under aerobic conditions. cdc.gov

Studies on various phenol derivatives in paddy soils have shown that aerobic biodegradation is a common phenomenon, with half-lives ranging from 2 to 19 days. nih.gov The degradation rate can be inversely correlated with the total carbon content of the soil and the size of alkyl groups on the phenol. nih.gov

Microbial Adaptation Periods for the Onset of Biodegradation.cdc.gov

Microbial populations may require a period of adaptation before they can efficiently degrade xenobiotic compounds like nitro-substituted phenols. This lag phase is necessary for the induction of specific enzymes required for the breakdown of the compound. nih.gov The length of this adaptation period can be influenced by the initial concentration of the pollutant, the presence of other carbon sources, and the specific microbial species present.

For some nitrophenols, it has been observed that microbial consortia can develop resilience and enhanced degradation capabilities after multiple exposures. researchgate.net The presence of a readily available carbon source can sometimes shorten the adaptation period, allowing for a more rapid onset of biodegradation. However, high concentrations of the nitrophenol itself can be toxic to microorganisms, potentially prolonging the adaptation phase or inhibiting degradation altogether. mdpi.com

In the context of 3-Nitro-4-(propylamino)phenol, it is plausible that a similar adaptation period would be necessary for microbial communities to develop the metabolic pathways for its degradation. The complexity of the molecule, with both a nitro group and a propylamino substituent, might necessitate a more specialized enzymatic machinery, potentially leading to a longer adaptation period compared to simpler phenols.

Environmental Transport and Distribution in Various Media.cdc.govresearchgate.net

The transport and distribution of nitro-substituted phenols in the environment are governed by their physicochemical properties, such as water solubility, vapor pressure, and their interactions with different environmental compartments.

Atmospheric Fate Processes (e.g., settling, wet deposition).cdc.gov

Nitrophenols can be released into the atmosphere from various sources, including industrial processes and vehicle exhaust. cdc.gov Once in the atmosphere, their fate is determined by processes such as photolysis, gravitational settling of aerosols, and wet deposition via rain and snow. cdc.gov The atmospheric half-lives of some nitrophenols are estimated to be in the range of 3 to 18 days. cdc.gov

Due to their significant water solubilities, nitrophenols are expected to partition from the air to surface waters and land through wet deposition. cdc.gov The detection of nitrophenols in rainwater confirms this transport mechanism. cdc.govresearchgate.net Gaseous nitrophenols can also partition into the particle and aqueous phases in the atmosphere. sdu.edu.cnsdu.edu.cn

Soil and Groundwater Permeation and Contamination Potential.researchgate.net

In soil, nitrophenols are subject to biodegradation, which is a key process in their removal. cdc.gov However, their mobility in soil and potential to leach into groundwater is a significant concern. ccme.ca The high water solubility and moderate volatility of phenols contribute to their mobility in soils, allowing them to readily leach and potentially contaminate groundwater. ccme.ca

The extent of soil and groundwater contamination depends on the rate of degradation versus the rate of transport. In cases where biodegradation is slow, for instance under anaerobic conditions or at toxic concentrations, the risk of groundwater contamination increases. cdc.govcdc.gov Manufacturing and processing industries are primary sources of nitrophenols in soils, which can lead to groundwater contamination near disposal sites. cdc.gov It takes a long time for nitrophenols to break down in deep soil and in groundwater. llojibwe.org

Analytical Monitoring of Nitrophenols in Environmental Matrices.cdc.gov

The detection and quantification of nitrophenols in various environmental samples such as air, water, and soil are crucial for assessing their environmental impact. Various analytical techniques are employed for this purpose, often requiring a pre-concentration or extraction step due to the low concentrations typically found in the environment.

Commonly used analytical methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of nitrophenols in environmental samples. researchgate.net Derivatization is often employed to improve the volatility and chromatographic behavior of the analytes. researchgate.net

Liquid Chromatography (LC): LC coupled with various detectors, such as mass spectrometry (MS) or diode array detection (DAD), is another powerful tool for the analysis of nitrophenols. nih.gov

Capillary Electrophoresis (CE): CE coupled to MS has also been applied for the determination of nitrophenols.

For sample preparation, solid-phase extraction (SPE) is frequently used to pre-concentrate nitrophenols from water samples and to clean up extracts from more complex matrices like soil. nih.gov

Table 1: Analytical Techniques for Nitrophenol Monitoring

Analytical TechniqueSample MatrixCommon DetectorReference
Gas ChromatographyAir, Water, SoilMass Spectrometry (MS) researchgate.net
Liquid ChromatographyWater, SoilMass Spectrometry (MS), Diode Array Detection (DAD) nih.gov
Capillary ElectrophoresisAirMass Spectrometry (MS)

Table 2: Common Sample Preparation Methods

Preparation MethodTarget AnalyteEnvironmental MatrixReference
Solid-Phase Extraction (SPE)NitrophenolsWater nih.gov
Liquid-Liquid ExtractionNitrophenolsWater nih.gov
Dispersive ExtractionNitrophenolsEnvironmental Samples nih.gov

Despite a comprehensive search for data regarding the detection and quantitation of this compound in environmental matrices, no specific studies or monitoring data for this particular compound in surface water or air samples could be identified.

Therefore, it is not possible to provide detailed research findings or data tables on the environmental disposition and transformation pathways of this compound as requested.

General analytical methods for the detection of nitro-substituted phenols in environmental samples include techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS). These methods are capable of separating and identifying a wide range of phenolic compounds. Sample preparation frequently involves a preconcentration step, such as solid-phase extraction (SPE), to isolate and enrich the analytes from the environmental matrix before instrumental analysis.

While these methodologies could likely be adapted for the analysis of this compound, the absence of published research specifically applying them for its detection and quantitation in surface water and air precludes any further detailed discussion or data presentation.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for 3-Nitro-4-(propylamino)phenol and its Analogues

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. For this compound and its analogues, future research will focus on shifting away from traditional synthesis methods, which often involve harsh conditions and generate significant waste, towards novel "green" chemistry approaches. guidechem.com Traditional methods like iron powder reduction for synthesizing aminophenols are known to produce considerable pollution. guidechem.com

Table 1: Comparison of Synthetic Routes for Aminophenol Derivatives

Feature Traditional Methods (e.g., Iron Powder Reduction) Emerging Sustainable Methods
Reducing Agent Iron powder, Sodium sulfide guidechem.com Catalytic Hydrogen (H2), Hydrazine Hydrate acs.orgtandfonline.com
Solvent/Medium Often requires organic solvents guidechem.com Water, Pressurized CO2/H2O systems guidechem.comacs.org
Byproducts Iron sludge, significant chloride ions in wastewater guidechem.com Water is often the only byproduct rsc.org
Efficiency Lower product yield guidechem.com High selectivity and yield (e.g., up to 94.5%) acs.orgacs.org
Environmental Impact High pollution guidechem.com Environmentally benign, reduced waste acs.orgacs.org

| Process Type | Batch process acs.org | Batch or Continuous-flow acs.org |

Advanced Computational Modeling for Predicting Structure-Reactivity and Structure-Property Relationships

Advanced computational modeling is becoming an indispensable tool for accelerating chemical research. For this compound, computational methods like Density Functional Theory (DFT) can provide deep insights into its structural and chemical characteristics without the need for extensive laboratory work. rjpn.org These models are used to calculate global descriptive parameters that reveal a compound's reactivity, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which indicate electron-donating and -receiving abilities, respectively. rjpn.org

Quantum computational methods are employed to determine key properties that govern a molecule's behavior. rjpn.org For instance, parameters like chemical hardness and the electrophilicity index can predict the stability of a molecule and its propensity for certain reaction types; a higher electrophilicity index suggests a compound will favor nucleophilic substitution reactions. rjpn.org Furthermore, computational models are used to predict bond dissociation energies (BDEs), which are crucial for understanding antioxidant capacity and toxicity mechanisms. acs.orgnih.gov By analyzing substituent effects on BDEs, researchers can interpret how different functional groups influence a molecule's polar and radical stabilization. acs.org This predictive power allows for the rational design of new molecules with targeted properties and a preliminary assessment of their potential toxicity. nih.gov

| Spin Density | Describes the distribution of unpaired electrons in a radical species. acs.org | Understanding radical stabilization mechanisms. |

Integration of Multi-Omics Approaches in Mechanistic Biological Interaction Studies

To achieve a holistic understanding of the biological interactions of this compound and its analogues, future research will increasingly rely on multi-omics approaches. nih.gov This strategy integrates data from various omics fields—such as genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive view of cellular responses to a xenobiotic. nih.gov A single omics layer provides insight into only one aspect of a biological process; for example, transcriptomics reveals changes at the transcriptional level. nih.gov By combining these layers, researchers can construct a more complete picture of the compound's mode of action (MoA) and define adverse outcome pathways (AOPs). nih.gov

This integrated approach is powerful for identifying correlations between different biological components that control metabolic pathways and cellular functions. mdpi.com For instance, combining proteomics with transcriptomics or metabolomics can reveal a broad range of effects induced by a foreign substance. nih.gov Such studies can uncover how a compound affects specific pathways, proteins, and metabolites, leading to a more comprehensive overview than a single analysis could provide. nih.gov For substituted aminophenols, this could mean elucidating mechanisms of action, identifying potential biomarkers of exposure or effect, and understanding complex toxicological profiles. nih.govnih.gov

Table 3: Overview of Omics Layers for Mechanistic Studies

Omics Field Object of Study Information Provided
Genomics DNA Genetic predispositions, mutations, and structural variations.
Epigenomics Epigenetic modifications (e.g., DNA methylation) Changes in gene expression regulation without altering the DNA sequence. nih.gov
Transcriptomics RNA Gene expression profiles, identifying up- or down-regulated genes in response to exposure.
Proteomics Proteins Changes in protein expression, post-translational modifications, and protein-protein interactions.

| Metabolomics | Metabolites (small molecules) | Alterations in metabolic pathways and cellular biochemical state. |

Comprehensive Environmental Modeling and Risk Prioritization of Nitro-Substituted Phenol (B47542) Transformation Products

The environmental fate of nitro-substituted phenols is a critical area of research, as these compounds can be released from industrial activities and form in the atmosphere from photochemical reactions. researchgate.netcdc.gov Future work will focus on comprehensive environmental modeling to predict the distribution and persistence of these compounds and their transformation products (TPs). Models like the Fugacity model can estimate the partitioning of a chemical into different environmental compartments, such as air, water, soil, and sediment. cdc.gov

A significant challenge is that parent compounds can degrade in the environment through processes like photolysis and biodegradation, forming TPs that may be more toxic than the original substance. cdc.govresearchgate.net For example, the atmospheric processing of nitrophenols can be significantly influenced by NO3-initiated dark chemistry, leading to various TPs. noaa.gov Therefore, a key research direction is the development of advanced kinetic models, supported by DFT calculations, to predict the formation pathways and fates of these TPs in advanced oxidation processes used for water treatment. researchgate.net This will enable a more accurate ecological risk assessment and allow for the prioritization of substituted phenols and their TPs for regulatory attention based on their persistence, bioaccumulation potential, and toxicity. service.gov.ukservice.gov.uk

Table 4: Factors in Environmental Modeling and Risk Assessment of Nitrophenols

Factor Description Relevance to Risk Assessment
Persistence The length of time a compound remains in the environment. service.gov.uk Higher persistence increases the duration of potential exposure for ecosystems.
Bioaccumulation Potential The tendency of a chemical to be taken up and concentrated in organisms. service.gov.uk High bioaccumulation can lead to toxicity through the food chain.
Toxicity The degree to which a substance can harm organisms. service.gov.uk Directly determines the potential for adverse effects on aquatic life and human health. researchgate.net
Transformation Products (TPs) New compounds formed from the degradation of the parent chemical. researchgate.net TPs may have different and potentially greater toxicity than the parent compound.

| Environmental Partitioning | The distribution of a chemical between air, water, and soil. cdc.gov | Determines the primary routes of environmental exposure. |

Exploration of New and Untapped Research Applications for Substituted Aminophenols in Emerging Fields

While substituted aminophenols are well-established as intermediates in the pharmaceutical and dye industries, future research is set to unlock their potential in a variety of emerging fields. researchgate.netprecedenceresearch.com Their versatile chemical structures make them valuable building blocks for creating more complex and functional molecules.

Emerging applications include their use in drug delivery systems, where aminophenol-based compounds are being investigated as components of nanoparticles and other carriers to improve drug stability and targeted delivery. kajay-remedies.com In environmental science, certain derivatives are being explored for their potential in remediation efforts, where they can participate in chemical processes that degrade pollutants. kajay-remedies.com Furthermore, their unique chemical properties are being leveraged to synthesize novel, biologically active systems. For example, amidino-substituted 2-aminophenols are being used as key building blocks for a class of compounds known as 2-arylbenzoxazoles, which have shown promising sub-micromolar antiproliferative activity against human tumor cell lines. rsc.org The continued exploration of these compounds is expected to lead to innovations in materials science, advanced therapeutics, and environmental technology. kajay-remedies.comthebrainyinsights.com

Table 5: Traditional vs. Emerging Applications of Substituted Aminophenols

Application Category Traditional Uses Emerging Research Areas
Pharmaceuticals Intermediates for analgesics (e.g., Paracetamol). precedenceresearch.commarketresearchfuture.com Anti-inflammatory agents, drug delivery systems, anticancer agents (as precursors). kajay-remedies.comrsc.org
Dyes & Pigments Precursors for hair dyes and textile colorants. researchgate.netprecedenceresearch.com Development of functional dyes with specific optical or electronic properties.
Chemical Synthesis General-purpose chemical intermediates. researchgate.net Building blocks for complex, biologically active heterocyclic systems (e.g., benzoxazoles). rsc.org
Environmental Not a primary application area. Environmental remediation for degrading pollutants. kajay-remedies.com

| Materials Science | Used in the production of antioxidants and rubber ingredients. researchgate.net | Development of novel polymers and functional materials. |

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for 3-Nitro-4-(propylamino)phenol, and how can reaction parameters influence yield?

  • Methodological Answer : The compound is synthesized by refluxing 4-chloro-3-nitrobenzonitrile with excess n-propylamine in tetrahydrofuran (THF) for 4 hours. Post-reaction, the solvent is evaporated, and the product is precipitated with water, followed by washing with cold ethanol to yield a yellow solid (89% yield). Critical parameters include reaction time (4 hours ensures complete substitution), solvent choice (THF enhances reactivity), and stoichiometric excess of n-propylamine to drive the reaction .

Q. How is the crystal structure of this compound determined, and what key crystallographic parameters are reported?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used, with data collected on an Enraf–Nonius CAD-4 diffractometer. The crystal system is triclinic (space group P1), with unit cell parameters: a = 7.6320 Å, b = 7.9200 Å, c = 9.2440 Å, α = 109.30°, β = 91.28°, γ = 93.00°. Refinement yields R = 0.051 and wR = 0.165, indicating high data accuracy. The structure is solved using direct methods and refined with SHELXL .

Q. What role do intramolecular hydrogen bonds play in stabilizing the molecular conformation?

  • Methodological Answer : The amine group forms an intramolecular N–H⋯O hydrogen bond with the nitro group (N–H = 0.86 Å, H⋯O = 2.12 Å). This interaction planarizes the nitro-aromatic system (dihedral angle = 1.3°) and reduces steric strain. Such bonds are identified via SCXRD by analyzing interatomic distances and angles in refinement software (e.g., Olex2 or SHELX) .

Q. How are crystallization conditions optimized to obtain high-quality single crystals for X-ray studies?

  • Methodological Answer : Slow evaporation of an ethanol solution at room temperature promotes controlled nucleation. Ethanol’s moderate polarity balances solubility and intermolecular interactions, enabling π–π stacking and weak C–H⋯O bonds to guide crystal growth. Monitoring solvent evaporation rate (e.g., using sealed vials with pinholes) is critical .

Q. What analytical techniques validate the purity of synthesized this compound?

  • Methodological Answer : Combustion elemental analysis (C, H, N) confirms stoichiometry. High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+H]<sup>+</sup>). Purity is further assessed via melting point consistency and absence of extraneous peaks in SCXRD data (e.g., disorder or solvent residues) .

Advanced Research Questions

Q. How do intermolecular interactions dictate the crystal packing of this compound?

  • Methodological Answer : Weak C–H⋯O nitro interactions (2.48–2.65 Å) and π–π stacking (centroid distance = 3.7744 Å) create a 3D network. These are analyzed using Hirshfeld surface analysis or Mercury software to map interaction fingerprints. The dominance of H⋯O/N contacts (>60% surface area) highlights the role of nitro and amine groups in packing .

Q. What challenges arise during crystallographic refinement, particularly in modeling hydrogen atoms?

  • Methodological Answer : Hydrogen atoms are geometrically constrained (C–H = 0.93–0.97 Å, N–H = 0.86 Å) with isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms). Challenges include resolving positional disorder in flexible propyl chains and mitigating extinction effects (corrected via SHELXL’s extinction coefficient = 0.22) .

Q. How do experimental bond lengths and angles compare to theoretical values, and what deviations imply?

  • Methodological Answer : The C–C bond length in the aromatic ring averages 1.39 Å (experimental) vs. 1.40 Å (theoretical, Allen et al., 1987). Deviations <0.02 Å confirm minimal strain. The nitro group’s O–N–O angle (123.5°) matches sp<sup>2</sup> hybridization, while minor discrepancies (<2°) may arise from crystal packing forces .

Q. What do atomic displacement parameters (ADPs) reveal about molecular motion in the crystal lattice?

  • Methodological Answer : ADPs (Ueq) for nitro oxygen atoms (0.08–0.10 Ų) indicate rigidity, while methyl groups (Ueq = 0.15 Ų) show higher thermal motion. Anisotropic refinement (vs. isotropic for H atoms) quantifies directional mobility, analyzed using ORTEP plots to visualize ellipsoids .

Q. How does the nitro group’s electronic nature influence the compound’s reactivity and supramolecular behavior?

  • Methodological Answer : The nitro group’s electron-withdrawing effect polarizes the aromatic ring, directing electrophilic substitution to the para position. Its resonance interaction with the amine stabilizes charge-transfer complexes, probed via UV-Vis spectroscopy (λmax shifts) or DFT calculations (frontier molecular orbitals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.